![molecular formula C13H11N5O2 B1607062 3-[(1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ]安息香酸 CAS No. 361986-58-5](/img/structure/B1607062.png)

3-[(1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ]安息香酸

説明

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

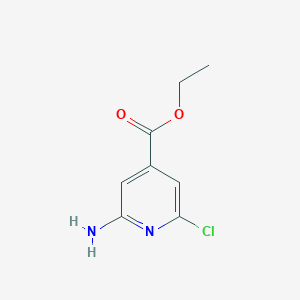

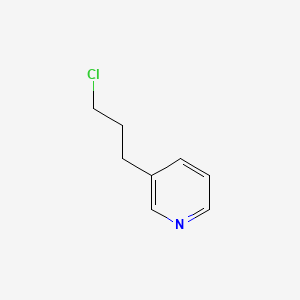

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in the literature . For example, one method involves a reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

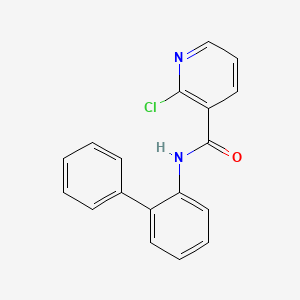

Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions. For instance, they can be used as starting materials in the synthesis of novel CDK2 inhibitors .科学的研究の応用

CDK2阻害剤としての癌治療

この化合物は、癌治療の標的となるタンパク質キナーゼであるCDK2の潜在的な阻害剤として特定されています . ピラゾロ[3,4-d]ピリミジン骨格を特徴とする新規な小分子セットが、CDK2標的化化合物の新規な化合物として設計および合成されました . ほとんどの化合物は、MCF-7およびHCT-116に対してそれぞれIC50範囲(45〜97 nM)および(6〜99 nM)の優れた細胞毒性を示し、ソラフェニブと比較してHepG-2に対しては(48〜90 nM)の中程度の活性を示しました .

白血病細胞株に対する抗増殖活性

一連の新規なピラゾロ[3,4-d]ピリミジン誘導体が設計、合成され、白血病細胞株に対して評価されました . すべての化合物は、in vitroで良好な抗増殖活性を示し、そのうちのいくつかは、BTK阻害剤イブルチニブよりも8〜10倍強力でした . 有望な化合物のIC50値は、L1210、K562、およびHL-60細胞株に対して0.84〜2.9μMの範囲で観察されました .

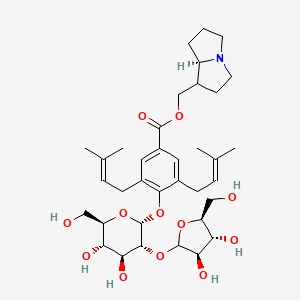

架橋デオキシオリゴヌクレオチド二本鎖を構築するための重要な中間体

この化合物は、架橋デオキシオリゴヌクレオチド二本鎖を構築するための重要な中間体として使用されます . この用途は、特に、このような構造がDNA-タンパク質相互作用の研究など、さまざまな目的で利用できる生体有機化学の分野で重要です .

ジカウイルス阻害剤

この化合物は、ジカウイルスの潜在的な阻害剤として探求されてきました . この用途は、ジカやその他の蚊媒介性疾患に対する効果的な治療法の開発に向けた継続的な努力を考えると特に関連しています .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, which is particularly relevant in the context of cancer, where uncontrolled cell division is a key characteristic .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within cells .

将来の方向性

生化学分析

Biochemical Properties

The compound 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid interacts with CDK2/cyclin A2, an enzyme crucial for cell cycle progression . The compound’s interaction with this enzyme has been shown to inhibit its activity, thereby affecting the growth of certain cell lines .

Cellular Effects

The effects of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid on cells are significant. It has been shown to inhibit the growth of three examined cell lines, including MCF-7, HCT-116, and HepG-2 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid involves its interaction with the active site of CDK2. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s inhibitory activity against CDK2/cyclin A2 and its cytotoxic activities against certain cell lines are significant .

Metabolic Pathways

Given its inhibitory activity against CDK2, it is likely that it interacts with pathways related to cell cycle progression .

特性

IUPAC Name |

3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHDRKQTIRJRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358055 | |

| Record name | 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361986-58-5 | |

| Record name | 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

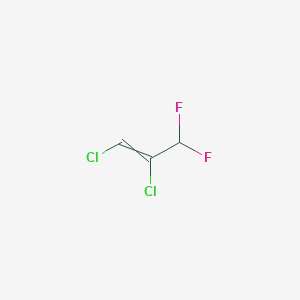

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)